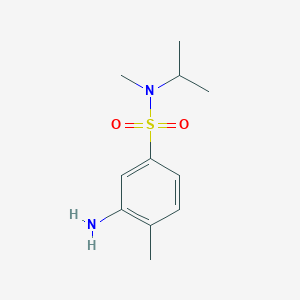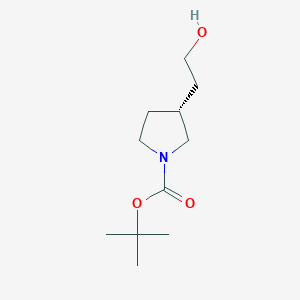
5-(allyloxy)-3,4-dihydroisoquinolin-1(2H)-one
Übersicht
Beschreibung
5-(Allyloxy)-3,4-dihydroisoquinolin-1(2H)-one, or 5-Allyloxy-DHQ, is an organic compound with a wide range of applications in the fields of medicine, biochemistry, and pharmacology. It has been used to synthesize a variety of drug compounds and has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of α-Arylated Carboxylic Acids, Esters, and Amides
This compound can be utilized in the modular synthesis of α-arylated carboxylic acids, esters, and amides. The process involves photocatalyzed triple C−F bond cleavage of methyltrifluorides, which is a key step in the formation of these valuable chemical structures .
Deprotection Strategy for Allyl Protecting Groups
In the field of synthetic chemistry, 5-(allyloxy)-3,4-dihydroisoquinolin-1(2H)-one may serve as a substrate for the development of mild deprotection strategies for allyl protecting groups. This is crucial for sequence-specific dendrimer synthesis, where the selective removal of protecting groups is necessary .
Cyanoalkylsulfonylation Reactions
The compound is a potential candidate for cyanoalkylsulfonylation reactions. These reactions are significant for the synthesis of benzoxepines, which have various pharmacological applications. The process can be catalyzed by either visible light photocatalysis or metal catalysis .
Photocatalytic Reactions
5-(allyloxy)-3,4-dihydroisoquinolin-1(2H)-one: could be explored for its role in photocatalytic reactions, particularly in the context of organic synthesis. Photocatalysis is a growing field that allows for more energy-efficient and environmentally friendly chemical reactions .
Organic Synthesis Methodologies
The compound might be involved in developing new methodologies for organic synthesis. Its structure could be pivotal in creating novel reaction pathways or improving existing ones, leading to more efficient synthesis of complex organic molecules .
Medicinal Chemistry
In medicinal chemistry, this compound could be used as a building block for the synthesis of bioactive molecules. Its structure allows for the introduction of various functional groups, which can lead to the discovery of new drugs or therapeutic agents .
Eigenschaften
IUPAC Name |
5-prop-2-enoxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-8-15-11-5-3-4-10-9(11)6-7-13-12(10)14/h2-5H,1,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOVWSHGFGIHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC2=C1CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(allyloxy)-3,4-dihydroisoquinolin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid](/img/structure/B1517299.png)












